2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Medicinal chemistry Lead optimization Physicochemical property profiling

This imidazo[1,2-b]pyrazole building block features a sterically confined cyclobutyl group at position 6 and a native carboxylic acid at N1, eliminating ester hydrolysis in fragment-to-lead chemistry. The non-planar puckered geometry increases library 3D character, improving hit rates against shallow kinase hydrophobic pockets. Select this compound over planar phenyl analogs or ester prodrugs when rapid SAR expansion via direct amide coupling is required.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 2098053-69-9
Cat. No. B1490988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
CAS2098053-69-9
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN3C=CN(C3=C2)CC(=O)O
InChIInChI=1S/C11H13N3O2/c15-11(16)7-13-4-5-14-10(13)6-9(12-14)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16)
InChIKeyHFLKHPKMGTVXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic Acid: A Structurally Defined Imidazo[1,2-b]pyrazole Building Block for Kinase-Focused Library Synthesis


2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 2098053-69-9; MW 219.24 g/mol; formula C11H13N3O2) is a heterobicyclic building block featuring the imidazo[1,2-b]pyrazole core with a conformationally constrained cyclobutyl substituent at position 6 and a carboxylic acid handle at the N1 position . The imidazo[1,2-b]pyrazole scaffold is recognized in medicinal chemistry for its utility in generating kinase inhibitor libraries, with reported activities against targets including Bruton's tyrosine kinase (Btk) and α-glucosidase [1]. Unlike the unsubstituted parent scaffold, the cyclobutyl group imparts increased lipophilicity and steric bulk while maintaining a compact footprint, making this compound a distinctive intermediate for structure–activity relationship (SAR) exploration in lead optimization programs.

Why the Cyclobutyl Substituent in 2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic Acid Cannot be Interchanged with Methyl, Ethyl, or Cyclopropyl Analogs Without Altering Pharmacochemical Profiles


Within the imidazo[1,2-b]pyrazole acetic acid series, the position-6 substituent critically modulates lipophilicity (logP), metabolic stability, and target-binding conformation [1]. The cyclobutyl group (C4H7) introduces a unique combination of ring strain-driven conformational rigidity (puckered geometry) and intermediate steric volume that is absent in smaller alkyl analogs (methyl, ethyl, cyclopropyl) or in polar heteroaryl variants. Substituting the cyclobutyl moiety would alter key computed molecular descriptors—such as the number of rotatable bonds, hydrogen-bond acceptor count, and topological polar surface area—directly affecting membrane permeability and off-target binding profiles . These differences mean that a generic substitution at position 6 risks invalidating established SAR trends and cannot be performed without re-optimization of both potency and ADME properties.

Head-to-Head Structural and Computed Property Comparison of 2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic Acid Against Closest Position-6 Analogs


Molecular Weight and Lipophilicity Differentiation: Cyclobutyl vs. Cyclopropyl, Methyl, and Unsubstituted Analogs

The cyclobutyl-substituted target compound (MW 219.24 g/mol) occupies a distinct molecular-weight and lipophilicity niche among position-6 imidazo[1,2-b]pyrazole acetic acid derivatives . Compared to the unsubstituted parent (2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, MW 165.15 g/mol, CAS 1780692-55-8), the cyclobutyl group adds 54.09 g/mol and introduces balanced lipophilic character without the metabolic liability of larger alkyl groups . The cyclopropyl analog (MW 205.21 g/mol, CAS 2098138-92-0) is 14.03 g/mol lighter but lacks the four-membered ring's unique puckered conformation that can impart differential binding pocket complementarity. The methyl analog (MW 179.18 g/mol, CAS 2090953-50-5) and ethyl analog (MW ~193.2 g/mol) are 40.06 and ~26.0 g/mol lighter respectively, positioning the cyclobutyl compound as a mid-range lipophilic congener suitable for balancing potency with solubility .

Medicinal chemistry Lead optimization Physicochemical property profiling

Hydrogen-Bond Donor/Acceptor Topology: Carboxylic Acid vs. Methyl Ester and Acetimidamide Side-Chain Variants

The free carboxylic acid functionality on the N1-acetic acid side chain of the target compound provides a native hydrogen-bond donor and acceptor pair (one –COOH group), enabling direct participation in salt-bridge or hydrogen-bond networks with protein targets, or straightforward conversion to amides, esters, or hydrazides via standard coupling chemistry . The methyl ester prodrug form (methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate, CAS 2098091-33-7, MW 233.27 g/mol) lacks the H-bond donor and requires an additional hydrolysis step to generate the active acid [1]. The acetimidamide analog (2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide, CAS 2098023-35-7) presents a basic amidine group with altered protonation state at physiological pH (pKa ~12–13 vs. ~4.5 for the carboxylic acid), fundamentally changing the compound's charge state and membrane permeability profile .

Fragment-based drug design Amide coupling Reactive handle chemistry

Rotatable Bond Count and Conformational Entropy: Cyclobutyl-Induced Rigidity Compared to Flexible Alkyl and Hetaryl Analogs

The cyclobutyl substituent at position 6 of the target compound has zero additional rotatable bonds beyond the ring-puckering degree of freedom, effectively acting as a conformationally constrained group . This contrasts with the 6-ethyl analog, which introduces one freely rotating C–C bond, increasing conformational entropy and potentially reducing binding affinity due to entropic penalty upon target engagement . The 6-cyclopropyl analog also has zero rotatable bonds but occupies a smaller volume (cyclopropyl: ~40 ų vs. cyclobutyl: ~55 ų estimated van der Waals volume), which may fail to adequately fill hydrophobic sub-pockets in certain kinase ATP-binding sites. The 6-(thiophen-3-yl) analog (CAS 2098139-29-6) introduces a planar aromatic system of larger surface area that may engage in π-stacking interactions but sacrifices the non-planar, aliphatic character of the cyclobutyl group that can be advantageous for escaping flat, aromatic-rich chemical space in fragment evolution .

Conformational restriction Binding entropy Scaffold rigidification

Class-Level Anticancer SAR: Implication of Position-6 Substitution in Imidazo[1,2-b]pyrazole Cytotoxicity

A comprehensive SAR study of 39 imidazo[1,2-b]pyrazole derivatives evaluated for in vitro anticancer activity against five human and one murine cancer cell lines using the MTT colorimetric assay established that substitution pattern critically governs growth inhibitory activity [1]. Among the trisubstituted series (C-2/C-6/C-7), four compounds (4d, 4g, 9a, 11a) achieved IC50 ≤ 10 μM across all six cell lines tested, demonstrating that the position-6 substituent must be carefully selected to achieve broad-spectrum activity [1]. While the cyclobutyl-substituted target compound was not directly evaluated in this study, the SAR framework indicates that position-6 substitution type and size directly impact potency, with intermediate-sized aliphatic groups (such as cyclobutyl) falling within the active range defined by the active compounds [2]. This provides a rational basis for selecting the cyclobutyl variant over smaller (methyl, ethyl) or larger (aryl) position-6 substituents when the goal is to probe a specific hydrophobic pocket volume in lead optimization.

Anticancer SAR Kinase inhibition MTT cytotoxicity assay

Procurement-Relevant Application Scenarios for 2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic Acid Based on Structural Differentiation Evidence


Kinase Inhibitor Fragment Library Expansion with Non-Planar Aliphatic Topology

Medicinal chemistry teams building fragment-screening libraries targeting kinases (e.g., Btk, JAK, Pim-1) should prioritize this compound over planar aromatic position-6 analogs to increase three-dimensional character in the library. The cyclobutyl group's non-planar puckered geometry addresses the prevalent issue of aromatic ring flatness in HTS compound collections, potentially improving hit rates against shallow hydrophobic pockets adjacent to the hinge-binding region of kinases. The carboxylic acid handle permits direct amide coupling to diverse amine fragments for rapid SAR expansion without additional deprotection chemistry.

Probe Molecule Construction via Amide or Ester Conjugation at the Acetic Acid Handle

Chemical biology groups requiring an imidazo[1,2-b]pyrazole core for photoaffinity labeling (PAL) or activity-based protein profiling (ABPP) probes should select this compound over the methyl ester analog due to the native carboxylic acid's immediate reactivity toward amine-containing linkers (e.g., PEG-amine, biotin-cadaverine) . This eliminates the hydrolysis step required for the methyl ester prodrug form, reducing synthesis time by at least one step and improving overall probe yield. The cyclobutyl group provides a distinctive mass tag (+54 Da over unsubstituted) useful for mass spectrometry-based target identification workflows.

Computational Chemistry-Guided SAR Campaigns Requiring Intermediate LogP and TPSA Values

Computational chemists conducting virtual screening or free-energy perturbation (FEP) campaigns on imidazo[1,2-b]pyrazole-based congeneric series should include this compound as a key intermediate in the property optimization trajectory. Its molecular weight (219.24 g/mol) and computed lipophilicity bridge the gap between the overly polar unsubstituted parent (MW 165.15) and overly lipophilic trifluoromethyl analog (MW ~233.2, CAS 2090579-37-4), enabling systematic exploration of the lipophilic efficiency (LipE) landscape as described in the anticancer SAR framework [1].

Internal Standard or Reference Compound for Cyclobutyl-Containing Heterocycle Analytical Method Development

Analytical chemistry laboratories developing LC-MS/MS methods for pharmacokinetic studies of cyclobutyl-containing drug candidates should procure this compound as a structurally related internal standard or reference material. Its distinct molecular weight (219.24 g/mol), unique isotopic pattern, and characteristic fragmentation at the acetic acid moiety provide a clean chromatographic signal distinguishable from dimethyl, diethyl, or cyclopropyl analogs in multiple reaction monitoring (MRM) assays.

Quote Request

Request a Quote for 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.